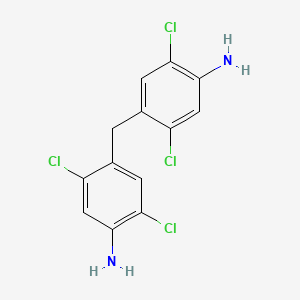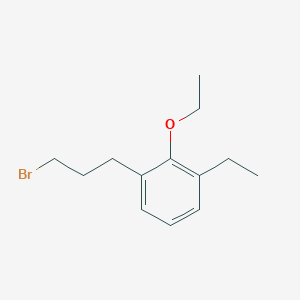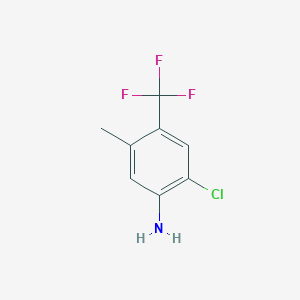
3-(Tributylstannyl)but-3-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Tributylstannyl)but-3-en-1-ol is an organotin compound with the molecular formula C16H34OSn It is characterized by the presence of a tributylstannyl group attached to a butenol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Tributylstannyl)but-3-en-1-ol typically involves the reaction of tributylstannyl chloride with but-3-en-1-ol in the presence of a base. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions. The general reaction scheme is as follows:
Bu3SnCl+HOCH2CH=CH2→Bu3SnCH2CH=CH2OH+HCl
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. This often involves the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(Tributylstannyl)but-3-en-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The double bond can be reduced to form saturated alcohols.
Substitution: The tributylstannyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenating agents such as bromine (Br2) or iodine (I2) are often used.
Major Products
Oxidation: But-3-enal or but-3-enoic acid.
Reduction: 3-(Tributylstannyl)butan-1-ol.
Substitution: Various organotin compounds depending on the substituent introduced.
Scientific Research Applications
3-(Tributylstannyl)but-3-en-1-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism by which 3-(Tributylstannyl)but-3-en-1-ol exerts its effects involves the interaction of the tributylstannyl group with various molecular targets. This can include:
Electron Transfer: The stannyl group can participate in electron transfer reactions, leading to the formation of radicals and other reactive intermediates.
Substitution Reactions: The stannyl group can be replaced by other functional groups, altering the chemical properties of the compound.
Comparison with Similar Compounds
Similar Compounds
- 3-(Tributylstannyl)prop-2-en-1-ol
- 3-(Tributylstannyl)but-2-en-1-ol
- 3-(Tributylstannyl)but-3-yn-1-ol
Uniqueness
3-(Tributylstannyl)but-3-en-1-ol is unique due to its specific structure, which allows for a wide range of chemical reactions and applications. The presence of both a hydroxyl group and a tributylstannyl group provides versatility in synthetic chemistry, making it a valuable reagent in various research and industrial processes.
Properties
CAS No. |
122229-78-1 |
|---|---|
Molecular Formula |
C16H34OSn |
Molecular Weight |
361.2 g/mol |
IUPAC Name |
3-tributylstannylbut-3-en-1-ol |
InChI |
InChI=1S/C4H7O.3C4H9.Sn/c1-2-3-4-5;3*1-3-4-2;/h5H,1,3-4H2;3*1,3-4H2,2H3; |
InChI Key |
UAXAHSXCWADQQE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C(=C)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[4-(Trifluoromethyl)anilino]methylidene]propanedinitrile](/img/structure/B14070978.png)
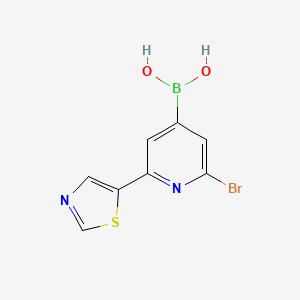
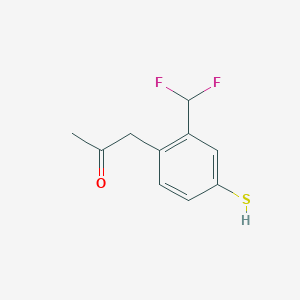
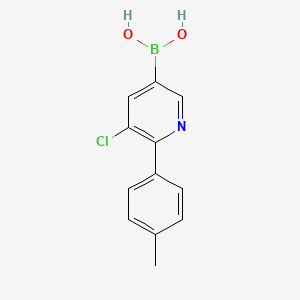
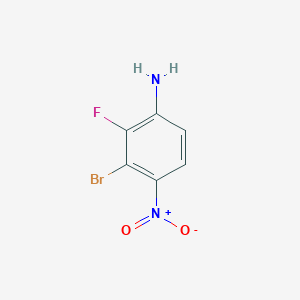
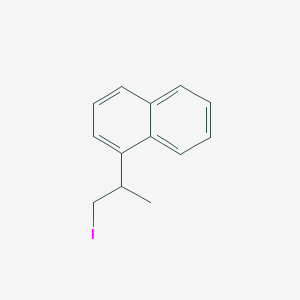
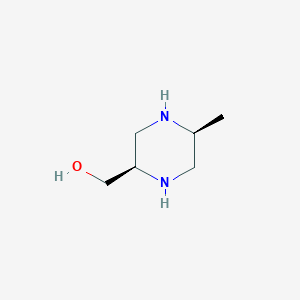
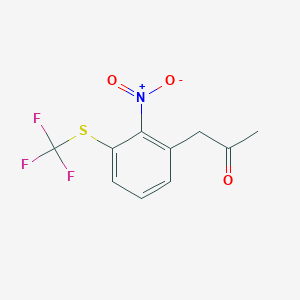
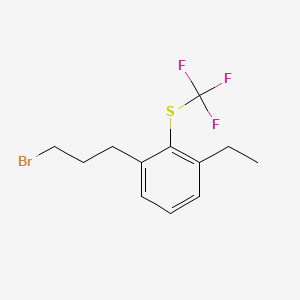

![3-(3-phenylprop-2-enyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B14071073.png)
